molecular formula C16H17IN2 B14436496 3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine CAS No. 79362-36-0

3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine

Cat. No.: B14436496
CAS No.: 79362-36-0
M. Wt: 364.22 g/mol
InChI Key: PEHSPOJQDWLUFV-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine is an organic compound that features both an iodophenyl and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the iodophenyl and pyridinyl precursors.

    Coupling Reaction: The iodophenyl precursor is coupled with the pyridinyl precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amine Introduction: The resulting intermediate is then subjected to a reductive amination reaction to introduce the N,N-dimethylamine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Choosing efficient catalysts for the coupling reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine
  • 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine

Uniqueness

  • Iodine Substitution : The presence of the iodine atom in 3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine imparts unique electronic and steric properties compared to its bromine or chlorine analogs.
  • Reactivity : The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for diverse functionalization.

Properties

CAS No.

79362-36-0

Molecular Formula

C16H17IN2

Molecular Weight

364.22 g/mol

IUPAC Name

3-(4-iodophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C16H17IN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3

InChI Key

PEHSPOJQDWLUFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)I)C2=CN=CC=C2

Origin of Product

United States

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